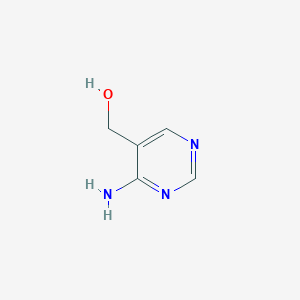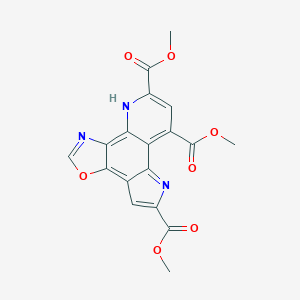
Oxazopyrroloquinoline trimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazopyrroloquinoline trimethyl ester (OPQ) is a newly synthesized compound that has been attracting attention in the scientific community due to its potential therapeutic applications. OPQ belongs to the class of quinoline derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of Oxazopyrroloquinoline trimethyl ester is not fully understood. However, it has been suggested that Oxazopyrroloquinoline trimethyl ester may act as an antioxidant and a modulator of cellular signaling pathways. Oxazopyrroloquinoline trimethyl ester has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. In addition, Oxazopyrroloquinoline trimethyl ester has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
生化学的および生理学的効果
Oxazopyrroloquinoline trimethyl ester has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant and detoxification enzymes, such as heme oxygenase-1 and glutathione S-transferase. In addition, Oxazopyrroloquinoline trimethyl ester has been shown to decrease the production of reactive oxygen species and to inhibit the expression of pro-inflammatory cytokines. Oxazopyrroloquinoline trimethyl ester has also been shown to improve mitochondrial function and to increase ATP production.
実験室実験の利点と制限
Oxazopyrroloquinoline trimethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Oxazopyrroloquinoline trimethyl ester has also been shown to have low toxicity in animal models. However, there are some limitations to using Oxazopyrroloquinoline trimethyl ester in lab experiments. Oxazopyrroloquinoline trimethyl ester has low solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of Oxazopyrroloquinoline trimethyl ester is not fully understood, which may limit its use in some research fields.
将来の方向性
There are several future directions for the study of Oxazopyrroloquinoline trimethyl ester. One direction is to further investigate the mechanism of action of Oxazopyrroloquinoline trimethyl ester and to identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of Oxazopyrroloquinoline trimethyl ester in animal models and humans. This information will be important for the development of Oxazopyrroloquinoline trimethyl ester as a potential therapeutic agent. Finally, future studies should investigate the potential therapeutic applications of Oxazopyrroloquinoline trimethyl ester in various disease models, including cancer, neurodegenerative diseases, and inflammatory disorders.
Conclusion:
In conclusion, Oxazopyrroloquinoline trimethyl ester is a newly synthesized compound that has shown potential therapeutic applications in various scientific research fields. Oxazopyrroloquinoline trimethyl ester can be synthesized using various methods, and it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. The mechanism of action of Oxazopyrroloquinoline trimethyl ester is not fully understood, but it may act as an antioxidant and a modulator of cellular signaling pathways. Oxazopyrroloquinoline trimethyl ester has several advantages for lab experiments, but there are also some limitations to using Oxazopyrroloquinoline trimethyl ester in certain experiments. Future studies should investigate the potential therapeutic applications of Oxazopyrroloquinoline trimethyl ester in various disease models and further elucidate its mechanism of action.
合成法
Oxazopyrroloquinoline trimethyl ester can be synthesized using various methods, including the Pictet-Spengler reaction and the Friedländer reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst, resulting in the formation of a tetrahydro-β-carboline intermediate. The intermediate is then oxidized to form the final product, Oxazopyrroloquinoline trimethyl ester. The Friedländer reaction involves the condensation of an arylamine with a ketone in the presence of an acid catalyst, followed by cyclization to form the final product, Oxazopyrroloquinoline trimethyl ester.
科学的研究の応用
Oxazopyrroloquinoline trimethyl ester has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. Oxazopyrroloquinoline trimethyl ester has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. In addition, Oxazopyrroloquinoline trimethyl ester has been shown to protect against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
特性
CAS番号 |
144219-07-8 |
|---|---|
製品名 |
Oxazopyrroloquinoline trimethyl ester |
分子式 |
C18H13N3O7 |
分子量 |
383.3 g/mol |
IUPAC名 |
trimethyl 5-oxa-3,10,16-triazatetracyclo[10.4.0.02,6.07,11]hexadeca-1,3,6,8,10,12,14-heptaene-9,13,15-tricarboxylate |
InChI |
InChI=1S/C18H13N3O7/c1-25-16(22)7-4-9(17(23)26-2)21-13-11(7)12-8(15-14(13)19-6-28-15)5-10(20-12)18(24)27-3/h4-6,21H,1-3H3 |
InChIキー |
UPQCPYOFMOUPAK-UHFFFAOYSA-N |
異性体SMILES |
COC(=O)C1=CC(=NC2=C1C3=C(C=C(N3)C(=O)OC)C4=C2N=CO4)C(=O)OC |
SMILES |
COC(=O)C1=CC(=C2C(=C3C(=C4C2=NC(=C4)C(=O)OC)OC=N3)N1)C(=O)OC |
正規SMILES |
COC(=O)C1=CC(=C2C(=C3C(=C4C2=NC(=C4)C(=O)OC)OC=N3)N1)C(=O)OC |
その他のCAS番号 |
144219-07-8 |
同義語 |
OPQ trimethyl ester OPQ-TME oxazopyrroloquinoline trimethyl este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



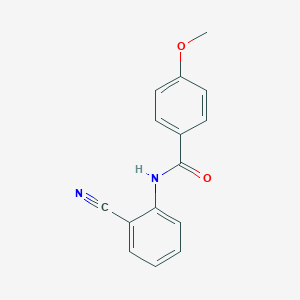
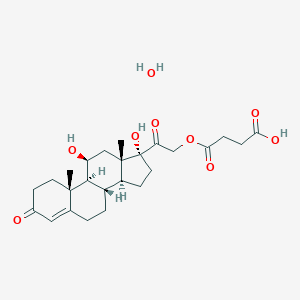
![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)
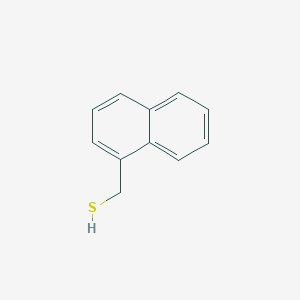
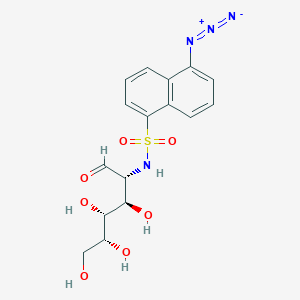
![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)
![Thieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B126980.png)
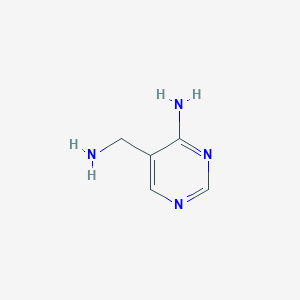
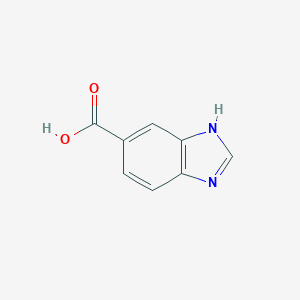
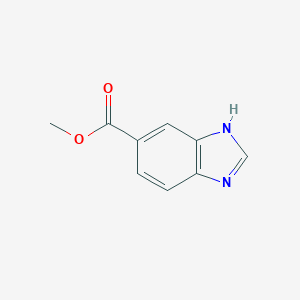
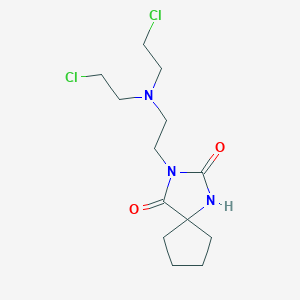
![2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid](/img/structure/B126997.png)
